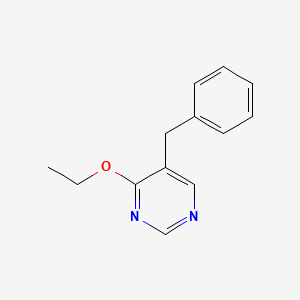
5-Benzyl-4-ethoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-4-ethoxypyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
5-Benzyl-4-ethoxypyrimidine and its derivatives have been investigated for a range of biological activities, including:
- Anti-inflammatory Effects : Several studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial for the inflammatory response. The IC₅₀ values for these compounds were comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as anti-inflammatory agents .
- Antimicrobial Activity : Pyrimidine derivatives, including this compound, have demonstrated antimicrobial effects against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial therapies .
- Anticancer Properties : Some studies suggest that pyrimidine derivatives possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. This activity is often linked to their ability to interact with DNA and inhibit key enzymes involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the pyrimidine ring significantly enhances biological activity. For example, modifications at specific positions on the benzyl or ethoxy groups can lead to improved potency against target enzymes or receptors .
- Molecular Interactions : The ability of this compound to form hydrogen bonds with biological targets is crucial for its activity. Studies have shown that variations in substituents can alter binding affinities and selectivity towards specific targets, such as COX enzymes or bacterial ribosomes .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
Case Study 1: Anti-inflammatory Activity
A study evaluated a series of pyrimidine derivatives for their COX inhibition capabilities. Among them, this compound exhibited potent anti-inflammatory effects in vitro, with IC₅₀ values indicating strong suppression of COX-2 activity comparable to traditional NSAIDs .
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of pyrimidine derivatives was screened against various bacterial strains. Results showed that this compound had significant antimicrobial activity against resistant strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
Case Study 3: Anticancer Studies
Research focusing on the anticancer properties of pyrimidines revealed that this compound could induce apoptosis in human leukemia cells. The compound triggered mitochondrial pathways leading to cell death, highlighting its potential as an anticancer agent .
Propiedades
Número CAS |
185053-48-9 |
|---|---|
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.268 |
Nombre IUPAC |
5-benzyl-4-ethoxypyrimidine |
InChI |
InChI=1S/C13H14N2O/c1-2-16-13-12(9-14-10-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
Clave InChI |
SLMBCVALPOEJFQ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=NC=C1CC2=CC=CC=C2 |
Sinónimos |
Pyrimidine, 4-ethoxy-5-(phenylmethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















